Mc-Gly-Gly-Phe-Gly-PAB-OH

ADC Linker Cathepsin L Enzymatic Cleavage

Mc-Gly-Gly-Phe-Gly-PAB-OH (Mc-GGFG-PAB-OH) is the cathepsin-cleavable ADC linker validated in Enhertu (trastuzumab deruxtecan). Its Gly-Gly-Phe-Gly sequence enables high-DAR (~8) conjugates with minimal aggregation, overcoming hydrophobicity limits of Val-Cit linkers. Proven stability in circulation and selective DXd payload release upon lysosomal cleavage. Preferred for tumor microenvironments with elevated cathepsin L expression. For R&D use only.

Molecular Formula C32H38N6O8
Molecular Weight 634.7 g/mol
Cat. No. B11928755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-Gly-Gly-Phe-Gly-PAB-OH
Molecular FormulaC32H38N6O8
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O
InChIInChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43)/t25-/m0/s1
InChIKeyCTYXSHFYZMWMPD-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mc-Gly-Gly-Phe-Gly-PAB-OH: Cathepsin-Cleavable ADC Linker with PAB Self-Immolative Spacer


Mc-Gly-Gly-Phe-Gly-PAB-OH (Mc-GGFG-PAB-OH, CAS 2632342-05-1, MW 634.68 g/mol) is a synthetic, peptide-based cleavable linker designed for antibody-drug conjugate (ADC) development. Its structure comprises a maleimidocaproyl (Mc) moiety for antibody conjugation, a Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence sensitive to lysosomal cathepsins, and a para-aminobenzyl (PAB) self-immolative spacer that facilitates traceless drug release upon enzymatic cleavage . This linker is a critical component in the design of targeted cancer therapeutics, enabling the selective intracellular release of cytotoxic payloads [1].

Procurement Risk: Why In-Class Linker Substitution for Mc-Gly-Gly-Phe-Gly-PAB-OH Is Scientifically Unjustified


Generic substitution of ADC linkers is a high-risk endeavor because linker choice is a critical determinant of ADC pharmacokinetics, stability, and therapeutic index [1]. While several peptide-based, cathepsin-cleavable linkers exist, their enzyme specificity, cleavage kinetics, and plasma stability vary significantly, directly impacting the safety and efficacy of the final ADC [2]. The Mc-Gly-Gly-Phe-Gly-PAB-OH linker, with its specific GGFG sequence, is not functionally interchangeable with the more common Val-Cit-PAB or other dipeptide linkers, as evidenced by its distinct cleavage profile and proven success in a high-DAR, clinically-approved ADC [3].

Quantitative Evidence for Selecting Mc-Gly-Gly-Phe-Gly-PAB-OH over Competing ADC Linkers


Cathepsin L Cleavage Specificity: GGFG vs. Val-Cit Linkers

The GGFG tetrapeptide sequence in Mc-Gly-Gly-Phe-Gly-PAB-OH is particularly responsive to cathepsin L, enabling nearly complete (near 100%) release of the DXd payload from its ADC (Enhertu) within 72 hours, while cathepsin B shows minimal activity [1]. In contrast, the conventional Val-Cit linker exhibits broad sensitivity to various cathepsins (B, K, L), and is more susceptible to premature cleavage by human neutrophil elastase, which is implicated in dose-limiting neutropenia and thrombocytopenia [2].

ADC Linker Cathepsin L Enzymatic Cleavage

Enhanced Plasma Stability: Tetrapeptide GGFG vs. Dipeptide Linkers

Tetrapeptide linkers like Gly-Gly-Phe-Gly (GGFG) exhibit greater stability in blood circulation compared to dipeptide linkers such as Val-Cit . This enhanced stability is crucial for minimizing the premature release of cytotoxic payloads, a major cause of systemic toxicity. The successful application of the GGFG linker in the approved ADC drug Enhertu (trastuzumab deruxtecan) validates its ability to maintain stability in systemic circulation while ensuring efficient cleavage within the tumor microenvironment [1]. The GGFG linker offers greater stability in the bloodstream, minimizing unintended payload release and enhancing drug safety [2].

ADC Linker Plasma Stability Pharmacokinetics

Clinical Validation: High-DAR ADC with GGFG-PAB vs. Val-Cit-PAB Limitations

The GGFG tetrapeptide linker, an integral component of Mc-Gly-Gly-Phe-Gly-PAB-OH, is the foundational technology behind Enhertu (trastuzumab deruxtecan), a highly successful ADC with a drug-to-antibody ratio (DAR) of approximately 8 [1]. In contrast, ADCs utilizing the Val-Cit-PAB linker system, such as brentuximab vedotin, are often constrained by hydrophobicity-induced aggregation, limiting them to a lower average DAR (e.g., ~4) [2]. The ability of the GGFG linker to support a higher DAR without compromising stability is a critical differentiator, enabling the delivery of a larger payload to target cells.

ADC Drug-to-Antibody Ratio Clinical Success

Validated Application Scenarios for Mc-Gly-Gly-Phe-Gly-PAB-OH


Development of High-DAR ADCs

This linker is the preferred choice for constructing ADCs with a high drug-to-antibody ratio (DAR ~8), as clinically validated by Enhertu (trastuzumab deruxtecan). Its favorable physicochemical properties mitigate the aggregation and hydrophobicity issues that limit dipeptide-based linkers like Val-Cit, enabling the creation of highly loaded, stable conjugates [1].

Topoisomerase I Inhibitor Conjugates

The linker is specifically validated for use with the potent topoisomerase I inhibitor payload, DXd (exatecan derivative). The tetrapeptide Gly-Gly-Phe-Gly sequence in this linker was originally employed in the clinical candidate DE-310 and later optimized for Enhertu, demonstrating a proven track record with this important payload class [2].

Preclinical ADC Programs with High Plasma Stability Requirements

For programs where minimizing premature payload release in circulation is a primary safety concern, this linker's demonstrated class-level stability advantage over dipeptide linkers makes it a compelling candidate. Its greater stability in the bloodstream compared to acid-cleavable or glutathione-cleavable linkers further supports its use in targeting solid tumors [3].

Research on Cathepsin L-Specific Payload Release

Given the GGFG sequence's particular responsiveness to cathepsin L, this linker is ideal for research applications investigating tumor microenvironments with high cathepsin L expression. This specificity may offer a different therapeutic window compared to the more broadly-cleaved Val-Cit linkers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mc-Gly-Gly-Phe-Gly-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.